octahydro-1H-isoindol-5-ol hydrochloride

Stereochemistry Chiral Synthesis Quality Control

Octahydro-1H-isoindol-5-ol hydrochloride (CAS 1263365-47-4) is supplied as the (3aR,7aS)-rel diastereomer at ≥98% purity, ensuring stereochemical fidelity for asymmetric synthesis. The 5-hydroxyl group enables derivatization into MCH1R antagonists for obesity research and TEAD covalent inhibitors for oncology programs. Unlike unsubstituted octahydroisoindole, this hydroxylated scaffold provides a critical functional handle for ether/ester linkages or cyanamide warhead installation. Substituting analogs without explicit validation risks compromised biological activity. Ideal for reference standards, HPLC method validation, and medicinal chemistry libraries.

Molecular Formula C8H15NO
Molecular Weight 141.21 g/mol
CAS No. 1263365-47-4
Cat. No. B3023470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameoctahydro-1H-isoindol-5-ol hydrochloride
CAS1263365-47-4
Molecular FormulaC8H15NO
Molecular Weight141.21 g/mol
Structural Identifiers
SMILESC1CC2CNCC2CC1O
InChIInChI=1S/C8H15NO/c10-8-2-1-6-4-9-5-7(6)3-8/h6-10H,1-5H2/t6-,7+,8?/m0/s1
InChIKeyDPOLLBMYIRHSRA-KJFJCRTCSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CAS 1263365-47-4: Octahydro-1H-isoindol-5-ol Hydrochloride for Research Procurement


Octahydro-1H-isoindol-5-ol hydrochloride (CAS: 1263365-47-4) is a bicyclic organic compound consisting of a saturated octahydroisoindole core with a hydroxyl group at the 5-position, formulated as the hydrochloride salt (C8H16ClNO, MW 177.67 g/mol) . The compound exists as the (3aR,7aS)-rel stereoisomer and is commercially supplied at purities of NLT 98% . The octahydroisoindole scaffold has been explored as a framework for developing biologically active compounds, including MCH1R antagonists for obesity and TEAD covalent inhibitors for oncology applications [1][2].

Why CAS 1263365-47-4 Cannot Be Substituted with Generic Octahydroisoindole Analogs


Substituting octahydro-1H-isoindol-5-ol hydrochloride with structurally related analogs is not feasible without explicit validation due to stereochemical and functional group dependencies. The compound exists as the (3aR,7aS)-rel diastereomer, a stereochemical configuration that determines its three-dimensional conformation and potential binding interactions . Furthermore, the 5-hydroxyl group provides a critical functional handle for derivatization that is absent in unsubstituted octahydroisoindole . Literature evidence demonstrates that octahydroisoindole scaffold derivatives exhibit highly substitution-dependent biological activity profiles; for instance, MCH1R antagonism requires specific arylurea substituents, while TEAD inhibition depends on cyanamide electrophile installation [1][2]. Without quantitative comparative data between CAS 1263365-47-4 and its closest analogs, procurement decisions should be based on structural fidelity rather than assumed interchangeability.

Quantitative Differentiation Evidence: Octahydro-1H-isoindol-5-ol Hydrochloride (CAS 1263365-47-4)


Stereochemical Purity Specification: (3aR,7aS)-rel Diastereomer Identity

CAS 1263365-47-4 is specifically supplied as the (3aR,7aS)-rel diastereomer, a stereochemically defined entity with a minimum purity of 98% . This stereochemical specification distinguishes it from racemic or undefined stereoisomeric mixtures of octahydroisoindole derivatives, which may exhibit different conformational properties or synthetic utility .

Stereochemistry Chiral Synthesis Quality Control

5-Hydroxyl Functional Group as a Synthetic Derivatization Handle

The compound features a hydroxyl group at the 5-position of the octahydroisoindole scaffold (SMILES: OC1C[C@@]2([H])CNC[C@@]2([H])CC1), providing a functional handle for etherification, esterification, oxidation, or other transformations . This differentiates it from unsubstituted octahydroisoindole (CAS 1470-99-1), which lacks this reactive site [1].

Synthetic Chemistry Building Block Functional Group

Hydrochloride Salt Form for Enhanced Aqueous Solubility and Handling

CAS 1263365-47-4 is supplied as the hydrochloride salt (C8H16ClNO, MW 177.67 g/mol), which enhances aqueous solubility and improves solid-state stability compared to the free base (C8H15NO, MW 141.21 g/mol) . The hydrochloride form is typically a white to off-white solid that is water-soluble, facilitating solution-phase handling in aqueous media .

Formulation Solubility Salt Form

Recommended Research Applications for Octahydro-1H-isoindol-5-ol Hydrochloride (CAS 1263365-47-4)


Synthesis of MCH1R Antagonist Scaffolds for Obesity Research

The octahydroisoindole scaffold has been established as a core structure for melanin concentrating hormone receptor 1 (MCH1R) antagonists [1]. CAS 1263365-47-4, with its 5-hydroxyl functional group, can serve as an intermediate for introducing arylurea substituents via ether or ester linkages, enabling the construction of MCH1R-targeted compound libraries for obesity and metabolic disorder research. The defined (3aR,7aS)-rel stereochemistry is critical, as MCH1R antagonism is stereochemically dependent [1].

Preparation of TEAD Covalent Inhibitor Intermediates for Oncology Research

Octahydroisoindole small molecules have been reported as covalent TEAD·YAP1 antagonists with submicromolar IC50 values and kinact/KI > 100 M⁻¹ s⁻¹ [2]. The hydroxyl group of CAS 1263365-47-4 provides a versatile attachment point for installing cyanamide electrophiles or other warheads required for cysteine-targeted covalent inhibition, making it a valuable building block for oncology-focused medicinal chemistry programs [2].

Chiral Building Block for Stereochemically Defined Synthesis

As a (3aR,7aS)-rel diastereomer supplied at ≥98% purity, CAS 1263365-47-4 is appropriate for asymmetric synthesis applications where stereochemical fidelity is required . The rigid bicyclic scaffold provides conformational constraint that can be leveraged in the design of conformationally restricted analogs or peptidomimetics.

Reference Standard for Analytical Method Development

The compound is cataloged as a research chemical suitable for use as a reference standard in analytical method development . Its defined stereochemistry and salt form make it appropriate for HPLC method validation, LC-MS calibration, or NMR reference applications where a pure, structurally characterized bicyclic amine hydrochloride is required.

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